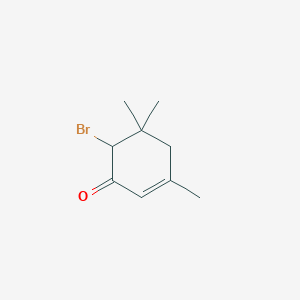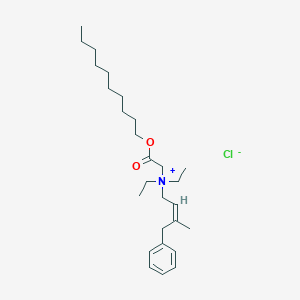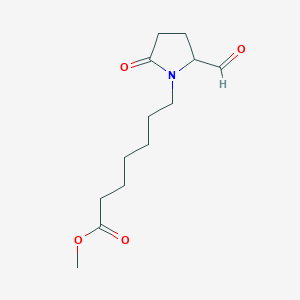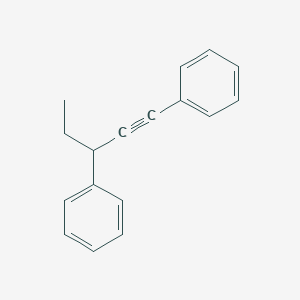
Benzene, 1,1'-(3-ethyl-1-propyne-1,3-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a 3-ethyl-1-propyne-1,3-diyl bridge. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- typically involves the coupling of two benzene rings with a 3-ethyl-1-propyne-1,3-diyl linker. This can be achieved through various organic synthesis techniques, including:
Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: The Grignard reagent, formed from the reaction of an alkyl halide with magnesium, can be used to introduce the 3-ethyl-1-propyne-1,3-diyl group to the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing alkynes.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,1’-(3-ethyl-1-propene-1,3-diyl)bis-benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying aromaticity and conjugation.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π stacking interactions, while the alkyne group can engage in covalent bonding with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
類似化合物との比較
- Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Propyne, 1,3-diphenyl-
Comparison:
- Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis- differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the alkyne group, resulting in different reactivity and stability.
- Propyne, 1,3-diphenyl- has a similar structure but with a different substitution pattern, influencing its chemical behavior and applications.
Benzene, 1,1’-(3-ethyl-1-propyne-1,3-diyl)bis- stands out due to its unique combination of aromatic rings and an alkyne linker, providing distinct chemical and physical properties that make it valuable in various research and industrial applications.
特性
CAS番号 |
58040-59-8 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
1-phenylpent-1-yn-3-ylbenzene |
InChI |
InChI=1S/C17H16/c1-2-16(17-11-7-4-8-12-17)14-13-15-9-5-3-6-10-15/h3-12,16H,2H2,1H3 |
InChIキー |
SNRANSLBUHEKOC-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



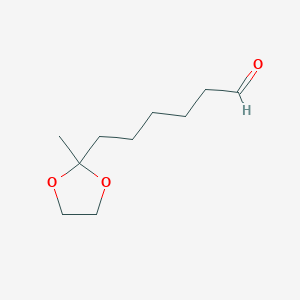
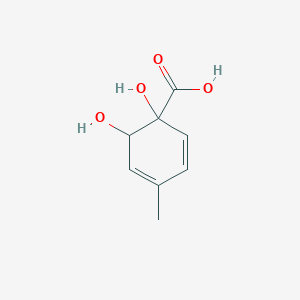

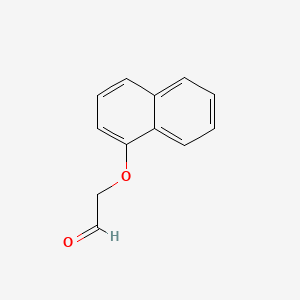
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
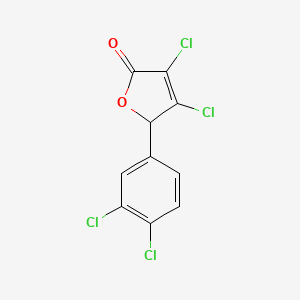
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)
